Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
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Overview
Description
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound that belongs to the class of halogenated esters. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the field of polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the radical telomerization of alkyl methacrylates using bromotrichloromethane as a telogen . The reaction conditions typically include the use of a solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and irradiation conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Photochemical Reactions: The compound undergoes photolysis, leading to the formation of multiple photoproducts.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Photolysis: Involves the use of UV light and solvents such as dichloromethane.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Elimination: Typically carried out using bases like sodium ethoxide or potassium hydroxide.
Major Products Formed
Photolysis: Leads to the formation of various photoproducts, including dimeric telomers.
Substitution: Results in the formation of substituted esters.
Elimination: Produces alkenes and other by-products.
Scientific Research Applications
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Polymer Science: Used in the synthesis of reactive oligomers and telomers.
Chemical Modification: The compound’s functional groups can be modified to produce various derivatives with unique properties.
Photochemical Studies: Utilized in studying the effects of irradiation on halogenated compounds.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the homolytic cleavage of the carbon-bromine bond under photochemical conditions . This cleavage generates reactive intermediates that participate in various photoprocesses, such as disproportionation, elimination, hydrogen abstraction, recombination, and addition . These processes lead to the formation of multiple photoproducts with diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4,4-trichloro-2-methylbutyrate: Similar in structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Contains a bromine atom but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and photochemical behavior. This combination of halogens allows for a wide range of chemical modifications and applications in scientific research.
Properties
CAS No. |
85946-62-9 |
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Molecular Formula |
C6H8BrCl3O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C6H8BrCl3O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
InChI Key |
QGAGBPYOTGYLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC)Br |
Origin of Product |
United States |
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